3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220028-50-1
VCID: VC2690820
InChI: InChI=1S/C11H13F2NO.ClH/c12-9-3-8(4-10(13)5-9)7-15-11-1-2-14-6-11;/h3-5,11,14H,1-2,6-7H2;1H
SMILES: C1CNCC1OCC2=CC(=CC(=C2)F)F.Cl
Molecular Formula: C11H14ClF2NO
Molecular Weight: 249.68 g/mol

3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride

CAS No.: 1220028-50-1

Cat. No.: VC2690820

Molecular Formula: C11H14ClF2NO

Molecular Weight: 249.68 g/mol

* For research use only. Not for human or veterinary use.

3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride - 1220028-50-1

Specification

CAS No. 1220028-50-1
Molecular Formula C11H14ClF2NO
Molecular Weight 249.68 g/mol
IUPAC Name 3-[(3,5-difluorophenyl)methoxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H13F2NO.ClH/c12-9-3-8(4-10(13)5-9)7-15-11-1-2-14-6-11;/h3-5,11,14H,1-2,6-7H2;1H
Standard InChI Key KGYFKOIMJZZUGS-UHFFFAOYSA-N
SMILES C1CNCC1OCC2=CC(=CC(=C2)F)F.Cl
Canonical SMILES C1CNCC1OCC2=CC(=CC(=C2)F)F.Cl

Introduction

Chemical Identity and Structure

3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride belongs to the class of pyrrolidine derivatives, featuring a difluorobenzyl group attached to a pyrrolidine ring via an ether linkage. The compound exists as a hydrochloride salt, which enhances its solubility and stability for various scientific applications, particularly in medicinal chemistry research. The structural configuration includes a pyrrolidine ring with the oxygen linkage positioned at the 3-carbon, connecting to the difluorobenzyl group where the fluorine atoms are strategically placed at the 3 and 5 positions of the benzyl ring.

Chemical Properties and Identifiers

The compound is characterized by the following key properties and identifiers:

ParameterValue
CAS Registry Number1220028-50-1
Molecular FormulaC₁₁H₁₄ClF₂NO
Molecular Weight249.68 g/mol
IUPAC Name3-[(3,5-difluorophenyl)methoxy]pyrrolidine;hydrochloride
InChIInChI=1S/C11H13F2NO.ClH/c12-9-5-8(6-10(13)7-9)4-14-11-1-2-13-3-11;/h5-7,11,13H,1-4H2;1H

Table 1: Chemical identifiers and properties of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride

The compound's structure incorporates several key functional groups that contribute to its chemical behavior and potential applications. The pyrrolidine ring provides a basic nitrogen center, while the difluorobenzyl group introduces hydrophobicity and electronic effects that can influence binding interactions with biological targets.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride typically involves a series of chemical reactions, beginning with appropriate pyrrolidine derivatives and difluorobenzyl precursors. The general synthetic approach includes the following stages:

  • Preparation of 3-hydroxypyrrolidine or an appropriate pyrrolidine derivative

  • Reaction with 3,5-difluorobenzyl alcohols or equivalent reactive intermediates

  • Formation of the ether linkage through nucleophilic substitution

  • Conversion to the hydrochloride salt using hydrochloric acid

The reaction mechanism likely proceeds via nucleophilic substitution, where the hydroxyl group of the pyrrolidine derivative attacks the electrophilic carbon center of a 3,5-difluorobenzyl halide or similar reactive intermediate, resulting in the formation of the characteristic ether bond. The final step involves salt formation with hydrochloric acid to enhance stability and solubility properties.

Chemical Reactivity

The chemical reactivity of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride is influenced by its structural components:

  • The pyrrolidine nitrogen exhibits typical amine reactivity, capable of participating in various reactions including protonation/deprotonation, nucleophilic substitution, and coordination with Lewis acids

  • The ether linkage provides a hydrogen bond acceptor site but is relatively stable under most conditions

  • The difluorobenzyl group's reactivity is modulated by the electron-withdrawing effects of the fluorine atoms, which can influence the electrophilicity of adjacent carbon centers

Spectroscopic and Analytical Characterization

Characterization of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride is primarily accomplished through various spectroscopic and analytical techniques:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about hydrogen environments within the molecule

    • ¹³C NMR reveals the carbon framework

    • ¹⁹F NMR specifically targets the fluorine atoms, confirming their positions on the benzyl ring

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic functional groups including C-O stretching (ether linkage), C-F stretching (fluorine substituents), and N-H vibrations (pyrrolidine nitrogen)

  • Mass Spectrometry:

    • Confirms molecular weight and provides fragmentation patterns that support structural assignment

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related chromatographic techniques are valuable for purity assessment and quantitative analysis of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride in research and quality control contexts.

Medicinal Chemistry Applications and Biological Activity

Structure-Activity Relationships

Structure-activity relationship analysis suggests several key features that contribute to the potential biological activity of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride:

  • Fluorine Substitution: The 3,5-difluoro pattern on the benzyl group may enhance binding affinity to biological targets through:

    • Increased lipophilicity, improving membrane permeability

    • Electronic effects that influence interaction with hydrogen bond donors

    • Metabolic stability against oxidative enzymes

  • Pyrrolidine Ring: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, contributing to:

    • Basic character for ionic interactions with acidic residues in proteins

    • Conformational constraints that can enhance binding specificity

    • Potential hydrogen bond interactions

  • Ether Linkage: Provides:

    • Conformational flexibility, allowing adaptation to binding pockets

    • Hydrogen bond acceptor capability

    • Specific spatial arrangements of the pharmacophoric elements

Comparison with Structurally Related Compounds

To better understand the unique properties and potential applications of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride, it is valuable to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride1220028-50-1C₁₁H₁₄ClF₂NO249.68Reference compound
3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride1219976-59-6C₁₂H₁₆ClF₂NO263.71Additional methylene spacer between pyrrolidine and oxygen
3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride1864063-04-6C₁₀H₁₂ClF₂NO235.66Direct phenoxy linkage without methylene group
3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride1219979-20-0C₁₁H₁₄ClF₂NO249.69Different position of fluorine atoms (2,6 vs. 3,5)
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride1220036-68-9C₁₃H₂₀ClNO₃273.75Methoxy groups instead of fluorine atoms

Table 2: Comparison of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride with structurally related compounds

These structural variations can significantly influence physicochemical properties and potential biological activities:

  • The position of fluorine atoms (comparing 3,5- vs. 2,6-difluoro substitution) affects the electronic distribution and steric properties, potentially leading to different binding modes with biological targets

  • The presence of an additional methylene spacer in 3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride increases conformational flexibility and alters the spatial relationship between the pyrrolidine and fluorophenyl moieties

  • Direct phenoxy linkage in 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride results in a more rigid structure with different geometric constraints compared to the benzyloxy linkage

  • Replacement of fluorine with methoxy groups in 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride changes the electronic properties from electron-withdrawing to electron-donating, potentially altering interaction with biological targets and metabolic stability

Current Research and Future Directions

Current research involving 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride appears primarily focused on its potential applications as a building block or intermediate in medicinal chemistry. The compound's structural features suggest several promising research directions:

  • Structure-Activity Relationship Studies: Systematic modification of the compound's structure to explore how variations affect biological activity and target selectivity

  • Pharmaceutical Development: Investigation of the compound and its derivatives as potential therapeutic agents or as intermediates in the synthesis of drug candidates

  • Fragment-Based Drug Design: Utilization of the core structure as a fragment in constructing more complex molecules with specific pharmacological properties

  • Synthetic Methodology Improvements: Development of more efficient synthesis routes to produce the compound and related derivatives with higher yields and purity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator